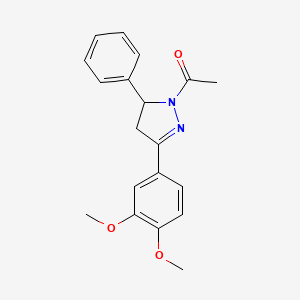

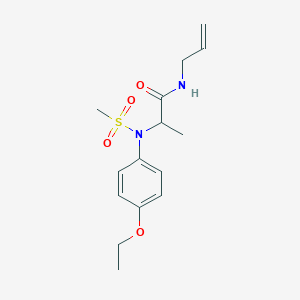

![molecular formula C24H24N2O4S2 B3978015 N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3978015.png)

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide

Overview

Description

“N-[4-(4-Morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide” is a chemical compound with the molecular formula C24H24N2O4S2 . It has an average mass of 468.588 Da and a monoisotopic mass of 468.117737 Da .

Molecular Structure Analysis

The molecular structure of this compound includes various functional groups such as morpholinylsulfonyl, phenyl, and phenylthio groups . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 128.1±0.4 cm3 . It has an ACD/LogP value of 3.87 and an ACD/LogD (pH 5.5) value of 4.22 . The polar surface area is 109 Å2 and the polarizability is 50.8±0.5 10-24cm3 . The surface tension is 67.3±5.0 dyne/cm and the molar volume is 338.8±5.0 cm3 .Scientific Research Applications

Antimicrobial Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide: has shown promise in antimicrobial research. Studies suggest that derivatives of this compound exhibit significant activity against bacterial and fungal strains . The compound’s structure allows for the development of novel antimicrobial agents, particularly targeting Gram-positive pathogens and biofilm-associated infections.

Anticancer Research

The sulfonamide moiety present in the compound is of interest in anticancer research. Sulfonamides have been reported to exhibit substantial antitumor activity, exerted through mechanisms such as cell cycle arrest, inhibition of various enzymes, and disruption of microtubule assembly . This compound could be a precursor for designing drugs with potential efficacy against specific cancer cell lines.

Drug Design and Synthesis

The compound’s molecular structure is conducive to drug design and synthesis. It can serve as a scaffold for creating a range of N-acyl-α-amino acids and related chemotypes, which are valuable in the synthesis of pharmacologically active molecules . The compound’s versatility in drug design is underscored by its ability to be modified into various derivatives with desired biological activities.

Antioxidant Properties

Research indicates that derivatives of this compound may possess antioxidant properties. These properties are crucial in the development of therapeutic agents that can mitigate oxidative stress, which is implicated in numerous diseases . The compound’s potential for antioxidant activity warrants further investigation to explore its applications in treating conditions associated with oxidative damage.

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition, particularly dihydrofolate reductase (DHFR). DHFR inhibitors are important in the treatment of diseases such as malaria and certain cancers . The compound’s ability to inhibit DHFR could be harnessed to develop new medications with improved efficacy and safety profiles.

Biological Evaluation and Toxicity Testing

The compound has been subjected to biological evaluation and toxicity testing, revealing insights into its safety profile. Such evaluations are essential in the early stages of drug development to assess the potential risks and side effects associated with new therapeutic agents .

Antifungal and Antibacterial Agents

Beyond its potential as an antimicrobial agent, the compound’s derivatives have been actively researched as specific antifungal and antibacterial agents. This specialization allows for targeted treatment options in combating resistant strains of pathogens .

Alternative Toxicity Testing

The compound has been used in alternative toxicity testing models, such as assays involving freshwater organisms like Daphnia magna. These studies contribute to the understanding of the compound’s environmental impact and its safety for non-target organisms .

properties

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S2/c27-24(23(19-7-3-1-4-8-19)31-21-9-5-2-6-10-21)25-20-11-13-22(14-12-20)32(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCFCXHVGYUFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

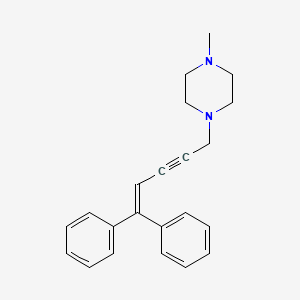

![N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3977953.png)

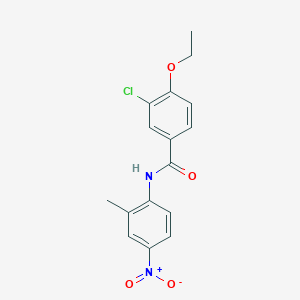

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3977961.png)

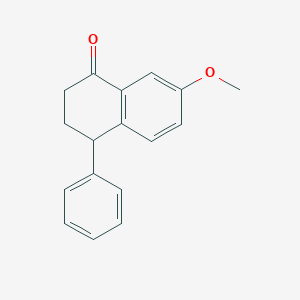

![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3977963.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3977976.png)

![1-butyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977991.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977999.png)

![4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978006.png)

![1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B3978023.png)